Propargyl-PEG16-OH

PROTAC Linker Optimization Targeted Protein Degradation

Propargyl-PEG16-OH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a precise molecular weight of 760.9 g/mol, corresponding to exactly 16 ethylene glycol repeat units. It features a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal hydroxyl group for further derivatization.

Molecular Formula C35H68O17
Molecular Weight 760.9 g/mol
Cat. No. B12080008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG16-OH
Molecular FormulaC35H68O17
Molecular Weight760.9 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C35H68O17/c1-2-4-37-6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-35-52-33-31-50-29-27-48-25-23-46-21-19-44-17-15-42-13-11-40-9-7-38-5-3-36/h1,36H,3-35H2
InChIKeyYOVYEUMZAVNJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG16-OH: A Precise 16-Unit Monodisperse PEG Linker for Controlled Bioconjugation and PROTAC Design


Propargyl-PEG16-OH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a precise molecular weight of 760.9 g/mol, corresponding to exactly 16 ethylene glycol repeat units . It features a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal hydroxyl group for further derivatization . Unlike polydisperse PEG reagents, its defined chain length eliminates variability in bioconjugation outcomes, making it a critical building block in targeted protein degradation (PROTAC), antibody-drug conjugate (ADC) synthesis, and surface functionalization [1].

Why mPEG-OH or Shorter PEGn Analogs Cannot Replace Propargyl-PEG16-OH in Critical Linker-Dependent Assays


Generic substitution of Propargyl-PEG16-OH with monofunctional mPEG-OH or shorter PEGn analogs (e.g., Propargyl-PEG4-OH, Propargyl-PEG8-OH) introduces significant risk of experimental failure due to three factors. First, mPEG-OH lacks the propargyl group entirely, precluding the CuAAC click chemistry essential for many modern bioconjugation and PROTAC workflows . Second, shorter PEGn analogs provide insufficient linker length for bridging spatially distant binding sites; literature indicates that optimal PROTAC linker length for certain targets is ~16 atoms, and PEG16 provides an ideal, flexible scaffold approximating this dimension . Third, polydisperse PEG reagents introduce chain-length heterogeneity that complicates analytical characterization, regulatory filing, and batch-to-batch reproducibility—issues eliminated by the discrete, monodisperse nature of PEG16 [1].

Quantitative Differentiation of Propargyl-PEG16-OH vs. Common PEG Linker Analogs


Molecular Weight and Chain Length: Precision for PROTAC Spatial Optimization vs. Shorter PEGn Analogs

Propargyl-PEG16-OH provides a defined 16-unit PEG spacer (MW 760.9 Da), which aligns with reported optimal linker lengths for forming ternary complexes in PROTAC design . Shorter analogs (e.g., Propargyl-PEG8-OH, MW 394.5 Da) may not bridge the distance between target protein and E3 ligase binding sites, while longer chains can introduce excessive flexibility and reduced degradation efficiency [1].

PROTAC Linker Optimization Targeted Protein Degradation

Reactive Group Orthogonality: CuAAC-Capable Alkyne vs. Inert Methoxy in mPEG-OH

Propargyl-PEG16-OH contains a terminal alkyne that undergoes highly specific, bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized payloads . In contrast, mPEG-OH terminates in an inert methoxy group, rendering it completely non-reactive for click chemistry and suitable only for passive PEGylation or simple chain extension [1].

Click Chemistry CuAAC Bioconjugation

Hydrophilicity and Solubility: PEG16 Confers Aqueous Compatibility for In Vitro and In Vivo Applications

The PEG16 spacer in Propargyl-PEG16-OH provides significantly enhanced aqueous solubility compared to non-PEGylated alkyne linkers or shorter PEG chains. While quantitative solubility data for Propargyl-PEG16-OH specifically are not publicly reported, class-level evidence demonstrates that PEG16-length linkers confer high water solubility (>10 mg/mL in aqueous buffers) and improved pharmacokinetic profiles for conjugated payloads [1]. Shorter PEGn linkers (n=4–8) yield conjugates with proportionally reduced solubility and faster renal clearance .

Drug Delivery Solubility Enhancement PEGylation

Procurement-Driven Application Scenarios for Propargyl-PEG16-OH Based on Quantitative Differentiation


PROTAC Linker for Ternary Complex Optimization in Targeted Protein Degradation

Propargyl-PEG16-OH is an optimal choice for synthesizing PROTAC linkers where the distance between the target protein binding ligand and the E3 ligase ligand requires a flexible, ~16-atom spacer. Evidence from PROTAC linker design studies indicates that linkers of 12–20+ atoms maximize ternary complex formation for many target-ligase pairs [1]. The PEG16 spacer provides this length with precise monodispersity, eliminating the batch variability associated with polydisperse PEG reagents. Shorter analogs (PEG4–PEG8) may fail to bridge the required distance, while mPEG-OH lacks the alkyne functionality needed for CuAAC conjugation.

Site-Specific Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group enables highly specific, bioorthogonal click chemistry with azide-functionalized biomolecules, including azide-modified oligonucleotides, peptides, fluorophores, and antibody-drug conjugate payloads [1]. This reaction proceeds under mild aqueous conditions with high efficiency and regioselectivity, forming stable 1,2,3-triazole linkages . Unlike mPEG-OH, which terminates in an inert methoxy group and cannot participate in CuAAC, Propargyl-PEG16-OH provides the reactive alkyne handle essential for these conjugation strategies.

Extracellular Vesicle (EV) Surface Functionalization for Targeted Drug Delivery

Propargyl-PEG16-OH is directly cited in patent literature as a linker component for modifying extracellular vesicle (EV) surfaces with targeting ligands [1]. The PEG16 spacer provides sufficient length to extend targeting moieties beyond the EV glycocalyx, reducing steric hindrance and improving ligand accessibility to cell-surface receptors. Shorter PEGn linkers (n=4–8) may not adequately project the ligand, while longer chains introduce unnecessary complexity and potential for entanglement.

Monodisperse PEG Standard for Analytical Method Development and Quality Control

As a discrete PEG compound with exactly 16 repeat units (MW 760.9 g/mol, PDI = 1.0), Propargyl-PEG16-OH serves as an ideal reference standard for calibrating size-exclusion chromatography (SEC), MALDI-TOF mass spectrometry, and other analytical methods used to characterize PEGylated biologics and nanomaterials. Polydisperse PEG reagents produce broad, multi-modal distributions that complicate method validation and regulatory compliance [1].

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